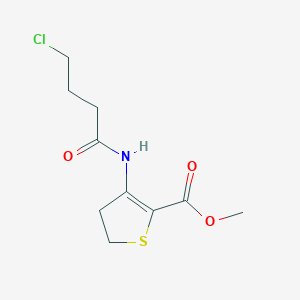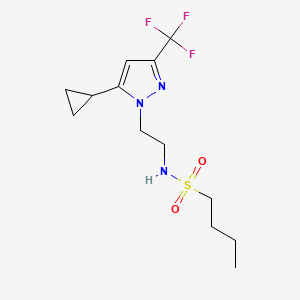
N-(2-(5-Cyclopropyl-3-(trifluormethyl)-1H-pyrazol-1-yl)ethyl)butan-1-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide has broad applications in fields like:
Chemistry: As a versatile building block in organic synthesis and material science.
Biology: Potential as a tool in biochemical assays or as a lead compound in drug discovery.
Medicine: Possible applications in developing pharmaceuticals targeting specific enzymes or receptors.
Industry: Usage in creating advanced materials or as an intermediate in manufacturing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The preparation of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide typically involves multi-step organic synthesis. One common method includes the reaction of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole with an ethylating agent, followed by sulfonamide formation. Specific reagents, temperatures, and solvents can vary, but controlled conditions are crucial to achieving high yields and purity.
Industrial Production Methods:
Scaling up the synthesis for industrial production may involve optimizing reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes could be employed to enhance production rates and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions:
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Where it may form corresponding sulfoxides or sulfones.
Reduction: Targeting specific functional groups like the pyrazole ring.
Substitution Reactions: Occurring at the trifluoromethyl group or sulfonamide nitrogen.
Common Reagents and Conditions:
Reagents such as oxidizing agents (e.g., m-chloroperbenzoic acid for oxidation), reducing agents (e.g., lithium aluminum hydride for reduction), and nucleophiles for substitution are typically used under controlled temperatures and solvent conditions.
Major Products:
The major products depend on the specific reactions, but could include derivatives such as sulfoxides, sulfones, and various substituted pyrazoles, providing a range of functionalized compounds for further study.
Wirkmechanismus
The mechanism by which N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide moiety often acts as a pharmacophore, crucial for biological activity.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds like:
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethane-1-sulfonamide
N-(2-(5-cyclopropyl-3-(fluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide stands out due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. These properties can enhance stability, increase lipophilicity, and improve interaction with biological targets, making it unique among its peers.
Eigenschaften
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N3O2S/c1-2-3-8-22(20,21)17-6-7-19-11(10-4-5-10)9-12(18-19)13(14,15)16/h9-10,17H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRQNYLNKCBBKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
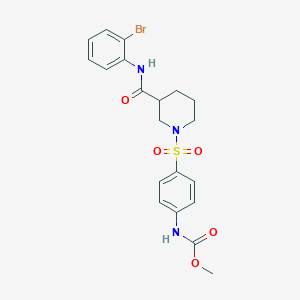
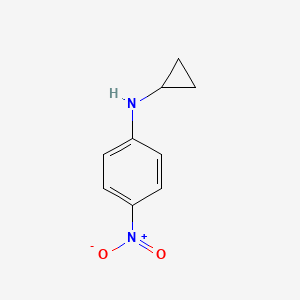
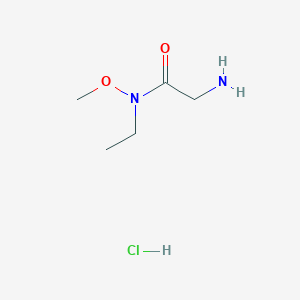
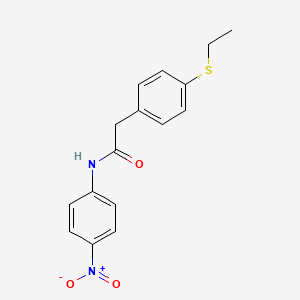
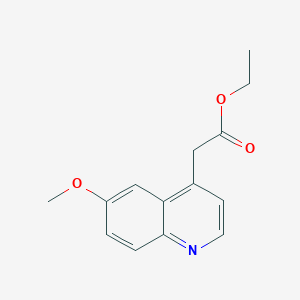
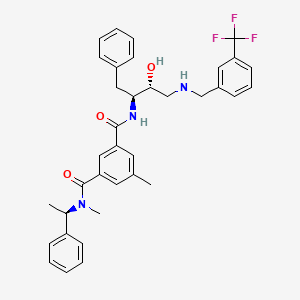
![2-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)benzenecarboxylic acid](/img/structure/B2388354.png)
![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2388355.png)
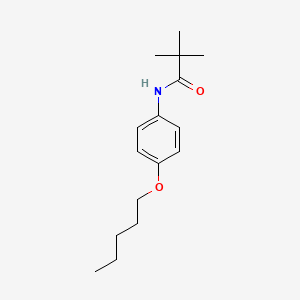
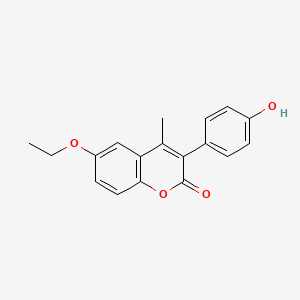
![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2388360.png)
![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1-(naphthalen-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2388362.png)
![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2388364.png)
